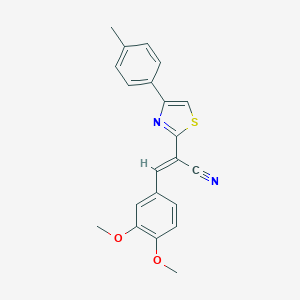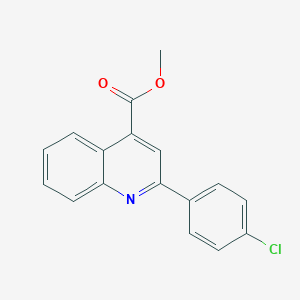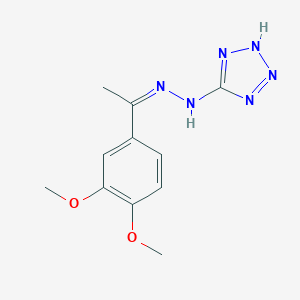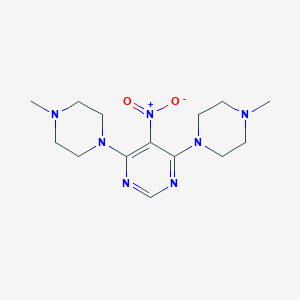
4,6-Bis(4-methylpiperazin-1-yl)-5-nitropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Bis(4-methylpiperazin-1-yl)-5-nitropyrimidine is a heterocyclic compound with the molecular formula C14H23N7O2 and a molecular weight of 321.37812 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with nitro and piperazinyl groups, making it a significant molecule in various chemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(4-methylpiperazin-1-yl)-5-nitropyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
4,6-Bis(4-methylpiperazin-1-yl)-5-nitropyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The piperazinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.
Substitution: Reagents like alkyl halides and bases are used for nucleophilic substitution reactions.
Major Products
Reduction: The major product is the corresponding amino derivative.
Substitution: The products depend on the substituents introduced during the reaction.
科学的研究の応用
4,6-Bis(4-methylpiperazin-1-yl)-5-nitropyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4,6-Bis(4-methylpiperazin-1-yl)-5-nitropyrimidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazinyl groups enhance the compound’s ability to interact with biological membranes and proteins.
類似化合物との比較
Similar Compounds
- 4-(4-Methyl-1-piperazinyl)-5-nitro-6-[4-(1,2,3-thiadiazol-4-yl)phenoxy]pyrimidine
- Pyrimido[1,2-a]benzimidazoles
Uniqueness
4,6-Bis(4-methylpiperazin-1-yl)-5-nitropyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both nitro and piperazinyl groups allows for versatile chemical modifications and potential therapeutic applications.
特性
分子式 |
C14H23N7O2 |
|---|---|
分子量 |
321.38g/mol |
IUPAC名 |
4,6-bis(4-methylpiperazin-1-yl)-5-nitropyrimidine |
InChI |
InChI=1S/C14H23N7O2/c1-17-3-7-19(8-4-17)13-12(21(22)23)14(16-11-15-13)20-9-5-18(2)6-10-20/h11H,3-10H2,1-2H3 |
InChIキー |
JBWKSDUANUQBDV-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=C(C(=NC=N2)N3CCN(CC3)C)[N+](=O)[O-] |
正規SMILES |
CN1CCN(CC1)C2=C(C(=NC=N2)N3CCN(CC3)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


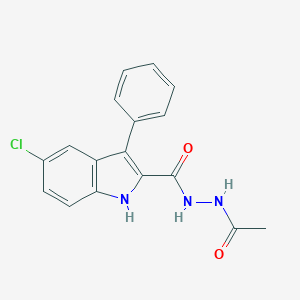
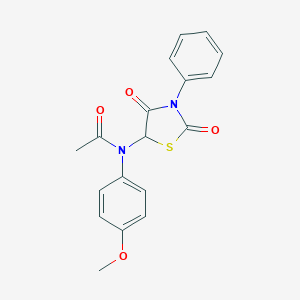
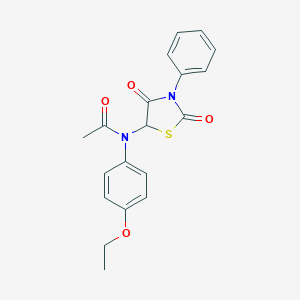
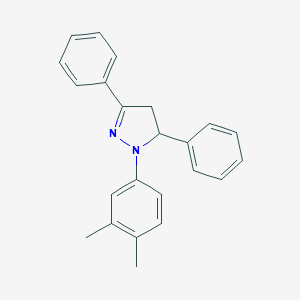
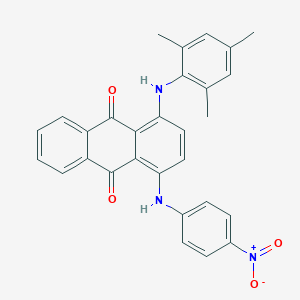
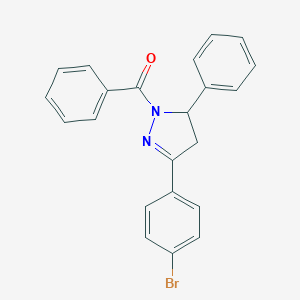
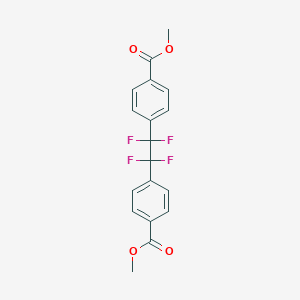
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(4-bromophenyl)acrylonitrile](/img/structure/B420914.png)
![2-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B420916.png)
![3-[3-(trichloromethyl)phenyl]-2-{2-[4-(trichloromethyl)phenyl]vinyl}-4(3H)-quinazolinone](/img/structure/B420918.png)
![(2E)-3-[4-(DIMETHYLAMINO)PHENYL]-2-(4-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}-1,3-THIAZOL-2-YL)PROP-2-ENENITRILE](/img/structure/B420919.png)
